REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].[CH2:11](N(CC)CC)C.O1[CH2:22][CH2:21][CH2:20]C1.[C:23](=[O:26])([O-])[O-:24].[K+].[K+]>C(#N)C.CN(C)C1C=CN=CC=1.CO.O>[C:21]([O:24][C:23](=[O:26])[NH:7][C:6]1[CH:8]=[CH:9][CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)([CH3:20])([CH3:22])[CH3:11] |f:3.4.5|
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Name
|
|
Quantity
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15.4 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(N)C=CC1
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Name
|
di-tert-butyl bicarbonate
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Quantity
|
62.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23.2 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
1.36 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 42 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
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The reaction mixture was concentrated under reduced pressure
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Type
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STIRRING
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Details
|
the mixture was stirred at 60° C. for 1 hr
|
Duration
|
1 h
|
Type
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EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate (300 mL, 100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with saturated brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→90/10)
|
Type
|
ADDITION
|
Details
|
the fractions containing the object product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was recrystallized from ethyl acetate and hexane
|
Reaction Time |
42 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=CC(=CC=C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.6 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |